molecular formula C12H16N2O5S B1521285 3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid CAS No. 1396962-17-6

3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid

Cat. No. B1521285
CAS RN: 1396962-17-6
M. Wt: 300.33 g/mol
InChI Key: NQUGTHZFNYYWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid” is a chemical compound with the CAS number 1396962-17-6 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Novel Opioid Antagonists Development

3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid derivatives have been explored for their potential in the development of novel opioid antagonists. Specifically, compounds such as 3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid (Dcp), lacking a phenolic hydroxyl group at the 1-position residue, have shown to result in the first opioid peptide-derived antagonists. This represents a significant step forward in the design of opioid receptor modulators with potential therapeutic applications (Lu et al., 2006).

Heterocycles Reactivity Studies

Research into the reactivity of heterocyclic compounds in hydride transfer reactions has also seen the involvement of this compound-related structures. These studies provide valuable insights into the reactivities of five-membered heterocycles, expanding our understanding of their chemical behavior, which is crucial for the development of new drugs and materials (Lee & Jeoung, 1998).

Chromatography Techniques Enhancement

Innovative methodologies for carbohydrate separation using thin-layer chromatography have benefited from the presence of bisulfite, improving resolution and identification capabilities. This advancement is essential for analytical chemistry, impacting the way carbohydrates and possibly other small molecules are analyzed and identified (Adachi, 1965).

Luminescent Complexes for Biological Studies

The synthesis of 3-(thiazol-2-yl carbamoyl) propanoic acid, related to this compound, and its application in creating luminescent metal complexes has shown potential for antibacterial and antifungal studies. Although most complexes demonstrated non-significant activities, the research introduces a new avenue for the exploration of luminescent materials in biological contexts (Kanwal et al., 2020).

Synthesis and Structure Analysis

Studies on the synthesis and structural analysis of various this compound derivatives have provided deeper insights into their chemical properties. These analyses are foundational for the development of new chemical entities with potential therapeutic applications (Siddiqui et al., 2008).

Ortho Functionalization of Substituted Toluene

Research on the ortho-functionalization of substituted toluenes through ortho olefination of N,N-dimethylbenzylamines has highlighted novel methods for creating derivatives, including those related to this compound. This method showcases innovative approaches to chemical synthesis, which could be applied in pharmaceutical development (Cai et al., 2007).

properties

IUPAC Name

4-amino-2-[(3,4-dimethylphenyl)sulfonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-7-3-4-9(5-8(7)2)20(18,19)14-10(12(16)17)6-11(13)15/h3-5,10,14H,6H2,1-2H3,(H2,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUGTHZFNYYWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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